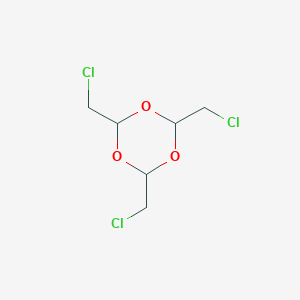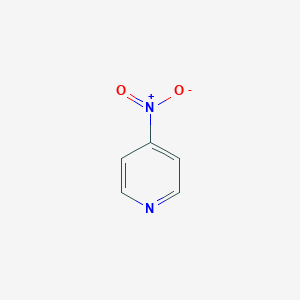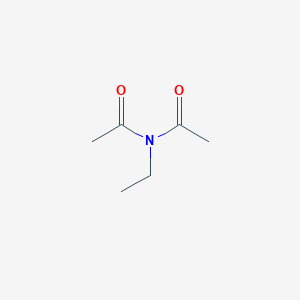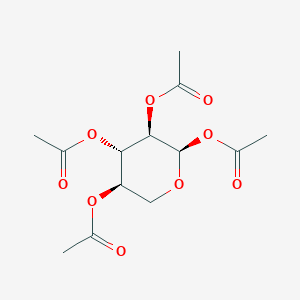
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose, also known as TAP, is a carbohydrate molecule that has gained significant attention in the scientific community due to its various applications in research. This molecule is a derivative of xylose, which is a common sugar found in plants. TAP is widely used as a starting material for the synthesis of other complex carbohydrates and glycoconjugates. In
Mechanism Of Action
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose acts as a protecting group for the hydroxyl groups of xylose. The acetyl groups prevent the hydroxyl groups from participating in unwanted reactions during the synthesis of complex carbohydrates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is easily removed from the molecule by hydrolysis under mild conditions, which allows the hydroxyl groups to participate in further reactions.
Biochemical And Physiological Effects
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose does not have any significant biochemical or physiological effects on its own. However, the molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities. For example, glycosides synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have been shown to have antimicrobial, antiviral, and anticancer properties.
Advantages And Limitations For Lab Experiments
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has several advantages for lab experiments. It is easy to synthesize, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is also compatible with a wide range of solvents and reagents, which makes it versatile for use in different reactions. However, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has some limitations. It is expensive compared to other protecting groups, and the acetylation reaction can be slow, which can lead to low yields.
Future Directions
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a promising future in scientific research. One future direction is the development of new protecting groups that are cheaper and more efficient than 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. Another direction is the synthesis of more complex carbohydrates and glycoconjugates using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose as a starting material. These molecules have various applications in medicine, biotechnology, and materials science. Additionally, the use of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose in the synthesis of glycoconjugate vaccines is an area of active research. These vaccines have the potential to prevent infectious diseases and cancer.
Conclusion
In conclusion, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is a carbohydrate molecule that has various applications in scientific research. Its synthesis method is straightforward, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is widely used as a starting material for the synthesis of complex carbohydrates and glycoconjugates. The molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities and have potential applications in medicine, biotechnology, and materials science. The future directions for 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose research are promising, and further studies are needed to explore its full potential.
Synthesis Methods
The synthesis of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose involves the acetylation of xylose using acetic anhydride and a catalyst such as pyridine. The reaction takes place under mild conditions and produces a high yield of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose can be purified by recrystallization or chromatography.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a wide range of applications in scientific research. One of the most significant applications is in the synthesis of complex carbohydrates and glycoconjugates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is used as a starting material for the synthesis of oligosaccharides, glycosides, and glycoproteins. These molecules play a crucial role in various biological processes such as cell-cell recognition, immune response, and signal transduction.
properties
CAS RN |
1233-03-0 |
|---|---|
Product Name |
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose |
Molecular Formula |
C13H18O9 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 |
InChI Key |
MJOQJPYNENPSSS-YVECIDJPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
synonyms |
.alpha.-Xylopyranose, tetraacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



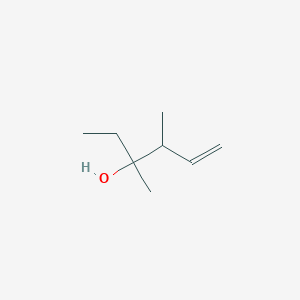
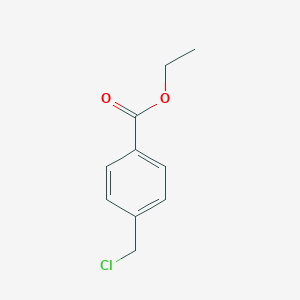
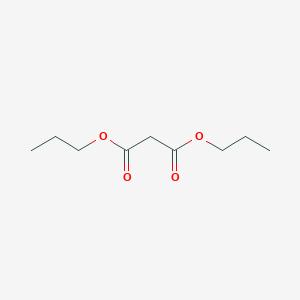
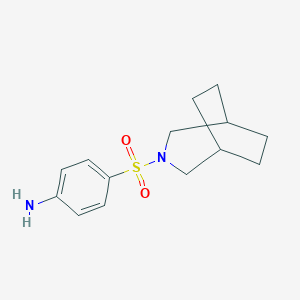
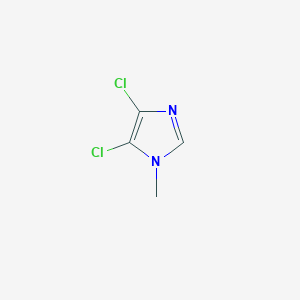

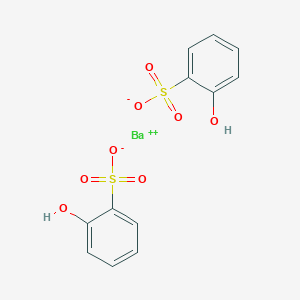
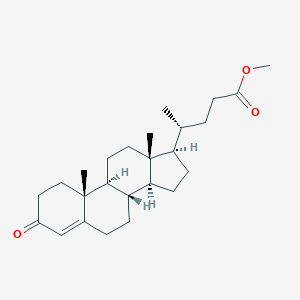
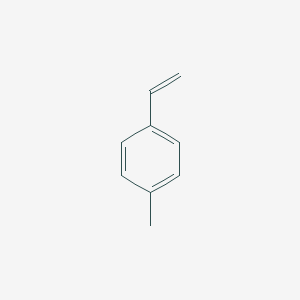
![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
